An In-depth Technical Guide to Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate
An In-depth Technical Guide to Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate, a key intermediate in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Core Compound Identity and Physicochemical Properties
Ethyl 3-amino-3-(3-bromophenyl)propanoate and its oxalate salt are non-natural β-amino acid derivatives. The presence of a bromine atom on the phenyl ring provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
The oxalate salt is often preferred for its crystalline nature, which facilitates purification and improves handling and stability compared to the freebase, which may be an oil.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate | |
| CAS Number | 502841-91-0 | |
| Molecular Formula | C₁₃H₁₆BrNO₆ | |
| Molecular Weight | 362.18 g/mol | Calculated |
| Freebase Name | Ethyl 3-amino-3-(3-bromophenyl)propanoate | |
| Freebase CAS Number | 275826-31-8 | |
| Freebase Molecular Formula | C₁₁H₁₄BrNO₂ | |
| Freebase Molecular Weight | 272.14 g/mol | Calculated |
Synthesis and Mechanism
The synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate is most effectively achieved via the Rodionov reaction . This one-pot condensation reaction involves an aromatic aldehyde, an active methylene compound (in this case, malonic acid), and a source of ammonia, followed by esterification.
Rationale for the Rodionov Reaction
The Rodionov reaction is a robust and versatile method for the preparation of β-amino acids. Its advantages include:
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Convergent Synthesis: It combines three components in a single pot, which is efficient in terms of time and resources.
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Readily Available Starting Materials: Aromatic aldehydes and malonic acid are common and relatively inexpensive reagents.
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Good Yields: The reaction generally provides good to excellent yields of the desired β-amino acid.
Synthesis Workflow
The overall synthesis can be visualized as a two-stage process: first, the synthesis of the precursor 3-bromobenzaldehyde, and second, the Rodionov reaction to form the target β-amino ester.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzaldehyde
This protocol is adapted from standard bromination procedures for aromatic aldehydes.[1][2]
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Reaction Setup: To a stirred solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
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Bromination: Add bromine (Br₂, 1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate
This protocol is based on the principles of the Rodionov reaction.[3]
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Reaction Mixture: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
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Esterification: After the initial condensation, add a catalytic amount of a strong acid (e.g., sulfuric acid) and continue to reflux for an additional 8-12 hours to facilitate the esterification of the carboxylic acid intermediate.
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Isolation of the Freebase: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude freebase, which may be an oil.
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Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring.
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Crystallization and Isolation: The oxalate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Caption: A typical workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region), the benzylic proton (a triplet around 4.5-5.0 ppm), the methylene protons adjacent to the ester (a doublet of doublets or a multiplet around 2.8-3.2 ppm), and the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (120-145 ppm), the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon (around 50-55 ppm), the methylene carbon (around 40-45 ppm), and the ethyl ester carbons (around 60 and 14 ppm).
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. For the freebase, the expected molecular ion peak [M+H]⁺ would be around m/z 272.14 and 274.14 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected peaks include:
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N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C=O stretch: A strong, sharp peak around 1730 cm⁻¹ for the ester carbonyl group.
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C-O stretch: A peak in the 1150-1250 cm⁻¹ region.
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Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Applications in Drug Discovery and Development
β-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to mimic the structure of natural peptides while offering increased stability against enzymatic degradation.[4] The 3-amino-3-(3-bromophenyl)propanoate scaffold is of particular interest.
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Scaffold for Bioactive Molecules: The primary amine and the ester functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[4]
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Precursor to Pharmaceutical Ingredients: This compound can serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The bromophenyl group can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional molecular complexity.
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Incorporation into Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced pharmacokinetic properties, such as improved stability and oral bioavailability.[4]
While specific drugs containing this exact fragment are not prominently documented in the initial literature search, the broader class of 3-amino-3-arylpropanoates are precursors to important drugs, suggesting the potential of this bromo-derivative in future drug discovery programs.[3]
Conclusion
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Rodionov reaction is a reliable and scalable method. A thorough analytical characterization is essential to ensure the quality of the material for subsequent applications. The presence of the bromophenyl moiety offers significant opportunities for the development of novel and complex molecular architectures with potential therapeutic applications.
References
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Center for Biotechnology Information. [Link]
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Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]
- US4036887A - Preparation of 3-bromobenzaldehyde. (1977).
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Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2007). PubMed. [Link]
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
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p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]
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1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP. [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Center for Biotechnology Information. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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IR spectra of ethyl propanoate. ResearchGate. [Link]
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Ethyl 3-amino-3-phenylpropanoate | C11H15NO2. PubChem. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]
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Recent progress and applications of poly(beta amino esters)-based biomaterials. (2023). PubMed. [Link]
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